Balovaptan (chemical name: (10aR)-3-ethyl-8-fluoro-10,11-dihydro-2H-benzo[e]imidazo[1,5-a][1,4]diazepine-1-one) is a potent, selective, and brain-penetrant vasopressin 1a receptor (V1a) antagonist. [, ] It belongs to the class of triazolobenzodiazepines. [] Developed for its potential to treat the core symptoms of Autism Spectrum Disorder (ASD), balovaptan acts by inhibiting the activity of vasopressin, a neuropeptide implicated in regulating social behavior. [, , ]
While the provided literature does not contain detailed information on the specific synthetic steps and parameters for balovaptan, one paper mentions that a scaffold hopping approach was used during its discovery. [] This suggests that modifications were made to the core structure of a lead compound to improve pharmacokinetic properties while maintaining potency and selectivity. Further optimization involved fine-tuning hydrogen bond acceptor basicity to minimize P-glycoprotein (P-gp) mediated efflux. []
Balovaptan exerts its effects by selectively antagonizing the V1a receptor in the brain. [, , ] This receptor, activated by vasopressin, plays a role in modulating social behavior, stress responses, and other physiological processes. By blocking the V1a receptor, balovaptan disrupts the downstream effects of vasopressin, potentially leading to therapeutic benefits in conditions involving social deficits, like ASD. []
Evaluating Brain Activity Patterns: Pharmacological magnetic resonance imaging (phMRI) studies in rats revealed a V1a antagonist-specific brain activity pattern with balovaptan, highlighting its targeted action in the brain. [] This finding provided valuable insights into the mechanism of action and guided further optimization efforts during drug development.
Understanding Placebo Response in ASD Clinical Trials: Data from three large clinical trials of balovaptan in individuals with ASD provided insights into factors predicting placebo response. [] This knowledge is crucial for improving the design and interpretation of future clinical trials in ASD, ultimately contributing to the development of more effective treatments.
Investigating Alternative Vasopressin System Modulators: The potential of targeting the vasopressin pathway for treating ASD remains. Exploring other molecules that modulate the vasopressin system, either agonists or antagonists acting on different receptor subtypes (V1b, V2), might offer alternative therapeutic avenues for addressing social deficits in ASD. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: